An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with well-established principles of physical organic chemistry and data from structurally analogous compounds. This approach offers a robust, albeit partially predictive, profile to inform experimental design, analytical method development, and safety protocols.
Chemical Identity and Structure
2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a multifaceted aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. These substituents significantly influence the molecule's electronic properties, reactivity, and overall physicochemical behavior.
Table 1: Chemical Identity of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
| Identifier | Value | Source |
| CAS Number | 1820740-59-7 | |
| Molecular Formula | C₇H₃BrF₃NO₄ | |
| Molecular Weight | 302.00 g/mol | |
| InChI | 1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |
| InChIKey | AOCPREMUOFIAQK-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)Br)OC(F)(F)F |
The strategic placement of electron-withdrawing groups (nitro and trifluoromethoxy) and a halogen (bromine) on the phenol scaffold suggests a compound with distinct acidic and electrophilic characteristics, making it a valuable intermediate in organic synthesis.
Physicochemical Properties: A Blend of Knowns and Predictions
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The data presented below is a combination of available information for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol and estimated values derived from structurally related compounds.
Table 2: Physicochemical Properties
| Property | Value (2-Bromo-6-nitro-4-(trifluoromethoxy)phenol) | Comparison with Analogous Compounds | Source |
| Physical Form | Solid | 2-Bromo-6-nitrophenol: Crystalline Solid | [1] |
| Melting Point | Not available | 2-Bromo-6-nitrophenol: 67-69 °C | [1] |
| Boiling Point | Not available | 2-Bromo-6-nitrophenol: Not available | |
| Solubility | Not available | Substituted phenols are generally soluble in organic solvents like ethanol, acetone, and ethyl acetate. Water solubility is expected to be low. | |
| pKa (Predicted) | ~4-5 | The presence of strong electron-withdrawing nitro and trifluoromethoxy groups is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ~10). For comparison, the pKa of 3-(Trifluoromethyl)phenol is 9.08, and the pKa of various nitrophenols are lower. | [2] |
Expert Insight: The trifluoromethoxy group is a powerful electron-withdrawing substituent, more so than a nitro group in some contexts. Its presence, ortho to the hydroxyl group and in conjunction with a nitro group, will substantially lower the pKa of the phenolic proton, making this compound a relatively strong acid for a phenol. This increased acidity has significant implications for its reactivity, solubility in basic media, and its potential interactions with biological targets.
Proposed Synthesis Pathway
Caption: Proposed synthesis of the target compound.
Causality in Experimental Choices: The choice of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is crucial for achieving efficient nitration. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. The directing effects of the existing substituents on the precursor (the hydroxyl, bromo, and trifluoromethoxy groups) will govern the position of the incoming nitro group. The hydroxyl group is a strong ortho-, para-director, while the bromo and trifluoromethoxy groups are also ortho-, para-directing but deactivating. The position ortho to the hydroxyl group and meta to the trifluoromethoxy group is sterically and electronically favored for nitration.
Analytical Methodologies
The characterization and quantification of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol would rely on a suite of standard analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for the separation and identification of substituted nitrophenols.[3]
Experimental Protocol: HPLC Analysis
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Column: A C18 reverse-phase column is typically suitable for the separation of polar aromatic compounds.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
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Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the nitrophenol chromophore (typically in the range of 270-350 nm) would be appropriate.
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Quantification: A calibration curve would be constructed using standards of known concentration to quantify the analyte in unknown samples.
Caption: A typical workflow for HPLC analysis.
Spectroscopic Methods
Spectroscopic techniques are indispensable for structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern. The presence of fluorine would also allow for ¹⁹F NMR, which can be a very sensitive and informative technique.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol, the C-NO₂ stretches of the nitro group, the C-Br stretch, and the C-O and C-F stretches of the trifluoromethoxy group.
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Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Safety and Handling
While specific toxicity data for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not available, the safety precautions should be based on the known hazards of structurally related brominated and nitrated phenols.[4][5][6]
GHS Hazard Statements for the Target Compound: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn.
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Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If dusts or aerosols are generated, a respirator may be necessary.
Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a compound with significant potential in synthetic chemistry and drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be established, this guide provides a comprehensive framework based on available data and scientific principles. The insights into its structure, predicted properties, potential synthesis, and analytical and safety considerations are intended to empower researchers to work with this compound effectively and safely. As more experimental data becomes available, this guide will be updated to reflect the most current understanding of this intriguing molecule.
References
-
Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics | Request PDF. ResearchGate. [Link]
-
2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem. NIH. [Link]
-
Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
Supplementary Information. Beilstein Journals. [Link]
-
DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES. European Patent Office. [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem. [Link]
-
2-Bromo-4-methyl-6-nitrophenol. the NIST WebBook. [Link]
-
2-Bromo-4-Methoxy-6-Nitrophenol 98.0%(GC). Pure Synth. [Link]
-
2-bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. PubChemLite. [Link]
-
4-Nitrophenol. [Link]
-
Nitrophenols | ToxFAQs™. ATSDR - CDC. [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]
-
Phenol, 2,6-dibromo-4-nitro-. the NIST WebBook. [Link]
-
Phenol, 2-bromo-. the NIST WebBook. National Institute of Standards and Technology. [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. [Link]
-
Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Cheméo. [Link]
-
2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. [Link]
